molecular formula C18H20FNO3 B13043363 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide

Cat. No.: B13043363
M. Wt: 317.4 g/mol
InChI Key: UUUKHLHWIKIZIU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluoro and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Fluoro-3-methoxyphenyl)-N-(3-methoxyphenethyl)acetamide include:

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-3-methoxyphenacyl bromide
  • 2-Fluoro-3-methoxybenzeneboronic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of fluoro and methoxy substituents on the phenyl ring, as well as its acetamide functional group. This unique structure can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20FNO3

Molecular Weight

317.4 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H20FNO3/c1-22-15-7-3-5-13(11-15)9-10-20-17(21)12-14-6-4-8-16(23-2)18(14)19/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)

InChI Key

UUUKHLHWIKIZIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=C(C(=CC=C2)OC)F

Origin of Product

United States

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